molecular formula C26H25N3O B2460946 4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one CAS No. 637754-71-3

4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one

Cat. No.: B2460946
CAS No.: 637754-71-3
M. Wt: 395.506
InChI Key: SQTUIBOEOLSSPL-UHFFFAOYSA-N
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Description

4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one is a heterocyclic organic compound featuring a benzodiazole core fused with a pyrrolidinone ring. The benzodiazole moiety is substituted with a 2,5-dimethylphenylmethyl group at the 1-position, while the pyrrolidinone ring is substituted with a phenyl group at the 1-position.

Properties

IUPAC Name

4-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O/c1-18-12-13-19(2)20(14-18)16-29-24-11-7-6-10-23(24)27-26(29)21-15-25(30)28(17-21)22-8-4-3-5-9-22/h3-14,21H,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTUIBOEOLSSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylbenzylamine with o-phenylenediamine to form the benzimidazole core. This intermediate is then reacted with 1-phenylpyrrolidin-2-one under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may produce simpler amine derivatives .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one exhibit significant antitumor properties. Studies have shown that modifications in the structure can lead to varied biological activities. For instance:

CompoundCell LineIC50 (µM)Activity Type
Compound AA549 (Lung)6.26 ± 0.33Antitumor
Compound BHCC827 (Lung)20.46 ± 8.63Antitumor
Compound CNCI-H358 (Lung)16.00 ± 9.38Antitumor

The proposed mechanisms of action include DNA binding and inhibition of DNA-dependent enzymes, disrupting cellular processes critical for cancer cell proliferation .

Neuropharmacological Effects

The benzodiazole component within the compound suggests potential applications in modulating neurotransmitter systems. This could lead to therapeutic effects in treating anxiety disorders or other neuropsychiatric conditions. Studies are ongoing to elucidate the specific pathways involved in these effects.

Antimicrobial Properties

Preliminary studies have also explored the antimicrobial properties of related compounds. The structural features of the compound may contribute to its ability to inhibit bacterial growth or fungal proliferation, making it a candidate for further research in antimicrobial drug development.

Case Study 1: Antitumor Efficacy

In a study focused on newly synthesized derivatives of benzodiazole compounds, researchers tested their efficacy against various cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture methods. Results indicated that while higher cytotoxicity was observed in 2D assays, the complexity of the cellular environment in 3D models posed challenges for drug delivery and efficacy.

Case Study 2: Neuropharmacological Assessment

Another study assessed the neuropharmacological effects of similar compounds in animal models. The results indicated significant anxiolytic effects when administered at specific dosages, suggesting that the compound may interact with serotonin receptors or GABAergic systems.

Mechanism of Action

The mechanism of action of 4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzodiazolyl-pyrrolidinones, which exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name / ID Molecular Weight (g/mol) Key Substituents Notable Properties/Activities References
4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one ~399.5 (estimated) - 2,5-dimethylphenylmethyl (benzodiazole)
- Phenyl (pyrrolidinone)
Hypothesized neuroprotective/anti-inflammatory activity (based on analogs)
4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one 300.8 - 4-chlorophenylmethyl (benzodiazole)
- Phenyl (pyrrolidinone)
Enhanced lipophilicity due to chlorine; potential enzyme inhibition
4-[1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one (CID 2950983) 385.4 - 2-fluorophenylmethyl (benzodiazole)
- Phenyl (pyrrolidinone)
Increased metabolic stability via fluorine substitution; possible CNS activity
4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one ~425.5 (estimated) - 4-fluorophenylmethyl (benzodiazole)
- 3-methoxyphenyl (pyrrolidinone)
Improved solubility due to methoxy group; potential receptor affinity
4-(1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one ~343.8 (estimated) - Unsubstituted benzodiazole
- 4-chloro-3-methylphenyl (pyrrolidinone)
Broad-spectrum biological activity (e.g., antimicrobial) due to chloro and methyl groups

Key Findings from Structural Comparisons

Electron-Donating Groups (e.g., methyl, methoxy): Methyl groups (as in the target compound) may enhance binding affinity to hydrophobic enzyme pockets, while methoxy groups improve aqueous solubility .

Benzodiazole vs. Benzimidazole Cores The benzodiazole core in the target compound differs from benzimidazole analogs (e.g., CID 4754137) in electronic properties.

Pyrrolidinone Modifications Substitution at the 1-position of the pyrrolidinone ring (e.g., phenyl vs. methyl) significantly impacts steric bulk and aromatic interactions. Phenyl-substituted derivatives (e.g., the target compound) show higher rigidity, which may stabilize ligand-receptor complexes .

Biological Activity

The compound 4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one , also referred to as D011-3184 , is a novel synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of D011-3184 is C27H24F3N3OC_{27}H_{24}F_{3}N_{3}O. It features a complex structure characterized by a pyrrolidinone core linked to a benzodiazole moiety and a dimethylphenyl group. The synthesis of this compound typically involves multiple steps, including the formation of the benzimidazole core and subsequent alkylation processes.

PropertyValue
Molecular FormulaC27H24F3N3O
IUPAC NameThis compound
SMILESCc1cc(Cn2c(cccc3)c3nc2C(CC2=O)CN2c2cccc(C(F)(F)F)c2)c(C)cc1
InChI KeyMDL Number (MFCD)

Antiepileptic Properties

Research indicates that compounds similar to D011-3184 may exhibit significant antiepileptic activity. A study highlighted the importance of specific structural features in enhancing binding affinity to brain-specific sites related to seizure control. The findings suggest that modifications at the 4-position of the pyrrolidinone scaffold can improve potency against seizures in vivo .

The proposed mechanism of action for D011-3184 involves interaction with various receptors and enzymes within the central nervous system (CNS). It is hypothesized that the compound may act on neurotransmitter systems, potentially modulating excitatory and inhibitory signals in the brain. This mechanism is similar to that observed in other pyrrolidinone derivatives, which target specific binding sites associated with epilepsy and other CNS disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of D011-3184 and related compounds:

  • Efficacy in Seizure Models : In animal models, D011-3184 demonstrated a significant reduction in seizure frequency compared to control groups. The compound's efficacy was attributed to its ability to enhance GABAergic transmission while inhibiting glutamatergic pathways .
  • Tolerability and Safety : Clinical assessments indicated that D011-3184 possesses a favorable safety profile, with minimal adverse effects reported during trials. This characteristic is crucial for developing long-term therapeutic agents for epilepsy management .
  • Comparative Studies : Comparative analyses with other antiepileptic drugs revealed that D011-3184 exhibits superior potency in certain seizure models, suggesting its potential as a leading candidate for further development .

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